2-Ethyl-1,3,5-trimethylbenzene

Description

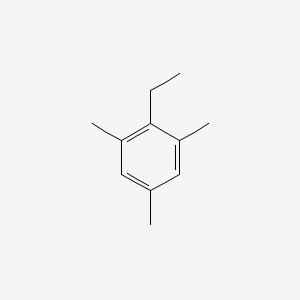

Structure

3D Structure

Properties

CAS No. |

3982-67-0 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

2-ethyl-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C11H16/c1-5-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |

InChI Key |

HYCOYJYBHKAKGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1C)C)C |

Origin of Product |

United States |

Significance Within Substituted Aromatic Hydrocarbon Chemistry

The study of 2-Ethyl-1,3,5-trimethylbenzene provides fundamental insights into the structure, reactivity, and properties of substituted aromatic hydrocarbons. These compounds are central to organic chemistry, forming the basis for a vast array of natural and synthetic molecules.

Research into the chemical behavior of 2-Ethyl-1,3,5-trimethylbenzene and its isomers, such as 1,2,4-trimethylbenzene (B165218) (pseudocumene) and 1,2,3-trimethylbenzene (B126466) (hemimellitene), helps to elucidate the intricate interplay between electronic effects and steric factors in determining the outcome of chemical reactions. wikipedia.orgvaia.com For instance, the isolation of carbocation intermediates, known as arenium ions or Wheland intermediates, in reactions involving similar polysubstituted benzenes like mesitylene (B46885) (1,3,5-trimethylbenzene) provides strong evidence for the mechanism of electrophilic aromatic substitution. masterorganicchemistry.com

Furthermore, the synthesis of 2-Ethyl-1,3,5-trimethylbenzene and related compounds often involves multi-step processes that are themselves illustrative of key organic transformations. acs.org These syntheses can involve reactions such as Friedel-Crafts alkylation, dehydrogenation of cyclohexene (B86901) intermediates, and other methods developed for the large-scale production of pure aromatic hydrocarbons. acs.org

Interdisciplinary Relevance in Chemical Sciences

Direct Synthesis Approaches

The most direct and common method for synthesizing 2-ethyl-1,3,5-trimethylbenzene is the electrophilic substitution of mesitylene (1,3,5-trimethylbenzene). This reaction falls under the category of Friedel-Crafts alkylation, where an ethyl group is introduced onto the aromatic ring. The high degree of symmetry in mesitylene simplifies the reaction, as the 2, 4, and 6 positions are chemically equivalent. Consequently, mono-ethylation exclusively yields the desired 2-ethyl-1,3,5-trimethylbenzene product, avoiding the formation of other structural isomers.

The choice of ethylating agent and catalyst is crucial for optimizing reaction yield and minimizing side reactions, such as polyalkylation or isomerization.

Ethylating Agents: Common agents include ethene (ethylene), ethanol (B145695), and ethyl halides (e.g., ethyl chloride, ethyl bromide). Ethene is often preferred in industrial settings due to its low cost and high reactivity, while ethanol offers a greener alternative, producing only water as a byproduct when used with solid acid catalysts.

Catalytic Systems: Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but suffer from drawbacks related to corrosivity (B1173158) and the formation of stoichiometric waste. Modern approaches increasingly rely on solid acid catalysts, such as zeolites or sulfated zirconia, which are reusable, less corrosive, and can offer enhanced selectivity.

The reaction conditions, including temperature, pressure, and reactant molar ratio, must be carefully controlled. For example, using an excess of mesitylene can suppress the formation of diethylated byproducts.

| Ethylating Agent | Catalyst | Typical Temperature (°C) | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Ethene (C₂H₄) | AlCl₃ / HCl | 80 - 120 | High reactivity, low-cost reagent | Requires pressure, potential for polymerization, catalyst disposal issues |

| Ethanol (C₂H₅OH) | Zeolite H-ZSM-5 | 200 - 300 | Renewable reagent, water byproduct, reusable catalyst | Requires higher temperatures, potential for catalyst deactivation |

| Ethyl Chloride (C₂H₅Cl) | FeCl₃ | 25 - 50 | High reactivity at low temperatures | Corrosive HCl byproduct, reagent cost |

Alkylation and Isomerization Strategies for Polymethylbenzenes

Beyond direct synthesis, 2-ethyl-1,3,5-trimethylbenzene can be produced as part of a mixture through the isomerization of other C₁₁ alkylbenzene isomers. In refining and petrochemical processes, aromatic streams often contain a complex mixture of isomers. These mixtures can be subjected to isomerization conditions to enrich the concentration of the most thermodynamically stable isomers.

This process is typically catalyzed by strong superacid systems, such as hydrogen fluoride-boron trifluoride (HF-BF₃). The mechanism involves the protonation of the aromatic ring to form a carbocation intermediate (arenium ion). Subsequently, alkyl groups can migrate around the ring via a series of 1,2-shifts. The reaction is driven towards a thermodynamic equilibrium, where the final composition of the mixture reflects the relative stabilities of all possible C₁₁ isomers.

Research by McCaulay et al. demonstrated that under HF-BF₃ catalysis, less stable isomers will rearrange to form more stable ones. 2-Ethyl-1,3,5-trimethylbenzene is one of the more stable C₁₁ isomers due to its symmetrical substitution pattern which minimizes steric strain. However, it coexists at equilibrium with other isomers like 1-ethyl-2,3,4-trimethylbenzene and 1,2,3,4-tetramethyl-5-ethylbenzene. Separating the target compound from this complex mixture requires advanced distillation or crystallization techniques.

| C₁₁ Alkylbenzene Isomer | Approximate Equilibrium % (at 100 °C with HF-BF₃) | Relative Stability |

|---|---|---|

| 1,2,3,5-Tetramethylbenzene (Isodurene) + Ethyl group | - | (Starting Point Example) |

| 2-Ethyl-1,3,5-trimethylbenzene | ~25-30% | High |

| 1-Ethyl-2,4,6-trimethylbenzene | ~1% | Low (Steric Hindrance) |

| 1-Ethyl-2,3,4-trimethylbenzene | ~15-20% | Moderate |

| Other C₁₁ Isomers (e.g., propyl-xylenes) | ~45-55% | Variable |

Precursor Chemistry and Derivative Formation

2-Ethyl-1,3,5-trimethylbenzene is not only a synthetic target but also a valuable precursor for the synthesis of more complex functionalized molecules. The alkyl side chains and the activated aromatic ring provide multiple sites for chemical modification.

Side-Chain Oxidation: The ethyl and methyl groups can be selectively oxidized. For instance, controlled oxidation of the ethyl group can yield 2-acetyl-1,3,5-trimethylbenzene, a ketone intermediate. More vigorous oxidation can convert the alkyl groups into carboxylic acid functionalities, leading to derivatives like ethyltrimethylbenzoic acids, which are precursors for polyesters or polyamides.

Halogenation: The compound can undergo both ring and side-chain halogenation.

Electrophilic Aromatic Substitution: In the presence of a Lewis acid catalyst, bromine or chlorine can be introduced onto the single available position of the aromatic ring to form 4-halo-2-ethyl-1,3,5-trimethylbenzene.

Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with light or a radical initiator, halogenation can occur selectively at the benzylic position of the ethyl group, yielding 1-(1-bromoethyl)-2,4,6-trimethylbenzene.

Nitration: Treatment with a nitrating mixture (sulfuric acid and nitric acid) introduces a nitro group onto the aromatic ring, producing 2-ethyl-1,3,5-trimethyl-4-nitrobenzene. This nitro-derivative can be further reduced to an amine, opening pathways to dyes and pharmaceutical intermediates.

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride and dimethylformamide, can introduce a formyl group (-CHO) onto the ring, producing 2-ethyl-4,6-dimethylbenzaldehyde, a key building block for specialty chemicals.

| Reaction Type | Reagents | Major Product | Product Class |

|---|---|---|---|

| Oxidation | O₂, Co(OAc)₂/Mn(OAc)₂ | 2-Acetyl-1,3,5-trimethylbenzene | Aromatic Ketone |

| Ring Bromination | Br₂, FeBr₃ | 4-Bromo-2-ethyl-1,3,5-trimethylbenzene | Aryl Halide |

| Side-Chain Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(1-Bromoethyl)-2,4,6-trimethylbenzene | Benzylic Halide |

| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-1,3,5-trimethyl-4-nitrobenzene | Nitroaromatic |

| Formylation | POCl₃, DMF | 2-Ethyl-4,6-dimethylbenzaldehyde | Aromatic Aldehyde |

Catalytic Systems in Alkylbenzene Synthesis

The evolution of catalytic systems has been pivotal in advancing the synthesis of alkylbenzenes, moving from hazardous homogeneous catalysts to more sustainable heterogeneous systems. Zeolites, in particular, have revolutionized these processes due to their unique properties.

Acidity: Zeolites possess both Brønsted acid sites (proton-donating) and Lewis acid sites (electron-accepting), which are essential for initiating alkylation and isomerization reactions. The density and strength of these sites can be tailored by adjusting the silica-to-alumina ratio (SAR) of the zeolite framework.

Shape Selectivity: This is the most significant advantage of zeolites. Their crystalline structures contain a network of pores and channels of molecular dimensions. This "microporous" environment imposes steric constraints on the reactants, transition states, and products.

Reactant Selectivity: Only molecules small enough to enter the pores can react.

Product Selectivity: Only products small enough to diffuse out of the pores are formed. This can be used to suppress the formation of bulky polyalkylated byproducts.

Transition-State Selectivity: The confined space within the zeolite pores can inhibit the formation of bulky transition states, thereby favoring reaction pathways that lead to specific, less-bulky isomers.

For the synthesis of 2-ethyl-1,3,5-trimethylbenzene from mesitylene and ethene, a medium-pore zeolite like ZSM-5 or a large-pore zeolite like Zeolite Beta or MCM-22 could be employed. The choice depends on balancing the need for reactant diffusion with the desire to control product selectivity. These catalysts offer high activity, excellent stability, and the ability to be regenerated, making them ideal for continuous, fixed-bed reactor systems common in industry.

| Catalyst System | Type | Key Property | Advantages | Disadvantages |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Homogeneous (Lewis Acid) | High acidity | High activity at low temperatures | Corrosive, non-reusable, produces hazardous waste |

| Zeolite ZSM-5 | Heterogeneous (Solid Acid) | Medium pores (~5.5 Å), strong Brønsted acidity | High shape selectivity, thermally stable, regenerable | Prone to coking, may have diffusion limits for bulky molecules |

| Zeolite Beta | Heterogeneous (Solid Acid) | Large pores (~7 Å), 3D pore system | Accommodates bulkier molecules, high activity | Lower shape selectivity compared to ZSM-5 |

| MCM-22 | Heterogeneous (Solid Acid) | Unique 2D sinusoidal/supercage pore structure | High external surface area, good selectivity for liquid-phase reactions | Complex synthesis, may deactivate via coking |

Elucidation of Reaction Mechanisms and Kinetic Profiles of 2 Ethyl 1,3,5 Trimethylbenzene

Gas-Phase Reaction Pathways

The atmospheric transformation of 2-ethyl-1,3,5-trimethylbenzene, a volatile organic compound (VOC) from anthropogenic sources, is primarily driven by gas-phase reactions with various oxidants. bham.ac.ukcopernicus.org These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). copernicus.orgtandfonline.com

The predominant chemical loss process for 2-ethyl-1,3,5-trimethylbenzene in the atmosphere is its reaction with hydroxyl (OH) radicals. copernicus.orgcopernicus.org This reaction proceeds through two main pathways: OH radical addition to the aromatic ring and H-atom abstraction from the ethyl and methyl groups.

The addition of an OH radical to the aromatic ring is the dominant pathway, leading to the formation of an OH-adduct. copernicus.orgrsc.org This adduct can then react with molecular oxygen (O2) in several ways. One significant pathway involves H-atom abstraction by O2, which results in the formation of phenolic compounds. rsc.orgmdpi.com Alternatively, O2 can add to the adduct, forming a peroxy radical. mdpi.comrsc.org This peroxy radical is a key intermediate that can undergo further reactions, including cyclization to form bicyclic radicals. rsc.orgrsc.org These bicyclic radicals can then react with more O2 to generate bicyclic peroxy and alkoxy radicals, which can subsequently break apart to form various ring-opened products like 1,2-dicarbonyls and unsaturated 1,4-dicarbonyls. rsc.org

The H-atom abstraction pathway, while less significant, involves the removal of a hydrogen atom from one of the alkyl substituents by an OH radical. copernicus.orgcopernicus.org This results in the formation of a benzyl-type radical, which can then react with O2 to form products such as aldehydes. researchgate.net

The presence of nitrogen oxides (NOx) can significantly influence the reaction pathways. Peroxy radicals can react with nitric oxide (NO) to form alkoxy radicals or with nitrogen dioxide (NO2) to form organonitrates. copernicus.orgrsc.org

Key Intermediates and Products in the OH-Initiated Oxidation of 2-Ethyl-1,3,5-trimethylbenzene

| Reactant | Intermediate | Product | Reaction Pathway |

|---|---|---|---|

| 2-Ethyl-1,3,5-trimethylbenzene + OH | OH-adduct | Phenolic compounds | OH addition followed by H-abstraction by O2 |

| Peroxy radical | Bicyclic radicals, alkoxy radicals | OH addition followed by O2 addition and cyclization | |

| Bicyclic alkoxy radical | 1,2-dicarbonyls, unsaturated 1,4-dicarbonyls | Ring-opening of bicyclic intermediates | |

| Benzyl-type radical | Aldehydes | H-abstraction from alkyl group followed by reaction with O2 |

Besides OH radicals, 2-ethyl-1,3,5-trimethylbenzene can also react with other atmospheric oxidants such as chlorine atoms (Cl) and ozone (O3).

The reaction with chlorine atoms is particularly relevant in marine and coastal areas. nih.govacs.org Studies have shown that the reaction of Cl atoms with alkyl-substituted benzenes, including 1,3,5-trimethylbenzene which is structurally similar to 2-ethyl-1,3,5-trimethylbenzene, proceeds primarily through H-atom abstraction from the alkyl groups. nih.govacs.org This leads to the formation of products analogous to those from the H-abstraction pathway in OH-initiated oxidation. The rate constant for the reaction of Cl atoms with 1,3,5-trimethylbenzene has been measured and is used as a reference for determining the rate constants of other aromatic compounds. nih.govacs.orgacs.org

Rate Constants for the Reaction of 1,3,5-Trimethylbenzene with Atmospheric Oxidants

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|---|

| Cl | 2.42 x 10⁻¹⁰ | 296 ± 2 | nih.govacs.org |

The oxidation of 2-ethyl-1,3,5-trimethylbenzene in the atmosphere leads to the formation of less volatile products that can partition into the particle phase, contributing to the formation of secondary organic aerosol (SOA). bham.ac.ukiiasa.ac.at Aromatic hydrocarbons are significant precursors to SOA in urban environments. tandfonline.comau.dk

The oxidation products that act as SOA precursors include a variety of oxygenated compounds. Ring-opening products such as dicarbonyls and carboxylic acids are key contributors. researchgate.net For instance, the photooxidation of 1,3,5-trimethylbenzene, a close structural analog, is known to produce ketoaldehydes. researchgate.net Unsaturated anhydrides have also been identified as predominant components of SOA formed from the photooxidation of several aromatic hydrocarbons. acs.org

The presence of other atmospheric constituents can influence SOA formation. For example, acidic sodium nitrate (B79036) particles have been shown to promote the formation of nitro-aromatic compounds and enhance SOA production from the photooxidation of ethylbenzene. pjoes.compjoes.com The composition of the SOA can also be affected by the specific oxidant involved; for instance, NO3 radical-initiated oxidation can lead to the formation of dimers. au.dk The molecular structure of the aromatic precursor also plays a role in the resulting SOA composition and yield. copernicus.org

Secondary Organic Aerosol Potential (SOAP) for Selected Aromatic Compounds (Relative to Toluene=100)

| Compound | SOAP |

|---|---|

| 1,3,5-Trimethylbenzene | 13.5 |

| Ethylbenzene | Not explicitly listed, but aromatics as a class have high SOAP values |

| m-Ethyltoluene | 100.6 |

Source: sci-hub.se

Condensed-Phase Reaction Kinetics

The fate of 2-ethyl-1,3,5-trimethylbenzene is also determined by its transformation in condensed phases, such as aquatic environments and soil, through microbial and chemical processes.

In aquatic systems, microbial degradation is a primary pathway for the breakdown of benzene (B151609) derivatives like 2-ethyl-1,3,5-trimethylbenzene. nih.gov Studies have investigated the biodegradation kinetics of this compound in various aquatic settings.

One study focusing on the wetland of Lake Naivasha determined the degradation kinetics of 1,3,5-trimethylbenzene. nih.gov The research found a half-life of 5.4 hours for its degradation, with a corresponding decay rate constant of 3.56 x 10⁻⁵ s⁻¹. nih.gov This suggests that 1,3,5-trimethylbenzene is relatively persistent in this specific wetland environment compared to other similar compounds studied. nih.gov Another study determined the biodegradation half-times for a range of hydrocarbons in river water, showing that kinetics are highly dependent on temperature. concawe.eu While some studies suggest that highly substituted alkylbenzenes like 1,3,5-trimethylbenzene are less susceptible to microbial degradation, others have shown significant reduction through this process. researchgate.netiu.edu

Degradation Kinetics of 1,3,5-Trimethylbenzene in an Aquatic Environment

| Parameter | Value | Environment |

|---|---|---|

| Half-life (t₁/₂) | 5.4 hours | Lake Naivasha Wetland |

| Decay Rate Constant (k) | 3.56 x 10⁻⁵ s⁻¹ |

Source: nih.gov

Chemical transformation processes also contribute to the degradation of 2-ethyl-1,3,5-trimethylbenzene in environmental matrices like soil and water. nih.govresearchgate.net These transformations can occur alongside microbial degradation.

In a study of a gasoline-contaminated aquifer, 1,3,5-trimethylbenzene was one of the alkylbenzenes identified in the contaminated water used for column experiments to study transport and degradation. oieau.fr Research on the degradation of gasoline in soil has shown that while some lower boiling point compounds are subject to weathering, others are more susceptible to microbial degradation. researchgate.net In one such study, 1,3,5-trimethylbenzene was found to be among the most resistant compounds to both weathering and microbial degradation. researchgate.net This persistence is a key factor in its environmental fate.

Lack of Specific Research Data on 2-Ethyl-1,3,5-trimethylbenzene Combustion Precludes Detailed Analysis

A comprehensive review of scientific literature reveals a significant gap in research concerning the combustion chemistry, kinetic modeling, and fuel surrogate applications specifically for the chemical compound 2-Ethyl-1,3,5-trimethylbenzene. Despite extensive searches, no dedicated studies or detailed datasets were found that would permit the thorough, scientifically accurate analysis required to address the specific topics of high-temperature oxidation mechanisms and its role as a fuel surrogate component.

The field of combustion chemistry has seen in-depth investigation into a wide array of alkylated aromatic hydrocarbons, which are critical components of conventional fuels like gasoline, jet fuel, and diesel. These studies are fundamental to developing accurate kinetic models and formulating surrogate fuels that mimic the complex combustion behavior of real-world fuel mixtures.

Research has heavily focused on more common and structurally simpler aromatic compounds. For instance, there is a wealth of information on the combustion and oxidation of:

1,3,5-trimethylbenzene (Mesitylene) and its isomers (1,2,4- and 1,2,3-trimethylbenzene). mdpi.comosti.govmdpi.comacs.orgresearchgate.netresearchgate.netehlcathol.eu

Toluene and Ethylbenzene . osti.govosti.govacs.orgmdpi.com

Xylene isomers. osti.govehlcathol.eu

These compounds are frequently used in the formulation of surrogate fuels to represent the aromatic fraction of transportation fuels. osti.govmdpi.comresearchgate.netresearchgate.net For example, 1,3,5-trimethylbenzene is often selected for surrogate mixtures due to its molecular symmetry, which simplifies the development of kinetic models. researchgate.net It has been a component in surrogates for RP-3 kerosene (B1165875) and other jet fuels. mdpi.comresearchgate.netresearchgate.net

In one study focused on the oxidation of 1,3,5-trimethylbenzene, a related isomer, 1-ethyl-3,5-dimethylbenzene , was identified as a newly detected intermediate product. researchgate.net Another paper cataloging atmospheric degradation mechanisms also lists 1-ethyl-3,5-dimethylbenzene, but notes that no new product information is available for it, highlighting the research focus on other aromatics. copernicus.org However, this compound is structurally different from 2-Ethyl-1,3,5-trimethylbenzene, and the information is insufficient to construct a detailed reaction mechanism.

Given the strict requirement to focus solely on 2-Ethyl-1,3,5-trimethylbenzene , the absence of specific experimental data, kinetic profiles, and surrogate studies for this particular C11 aromatic hydrocarbon makes it impossible to generate the requested scientific article. The scientific community has, to date, prioritized other alkylated benzenes for detailed combustion research.

Computational Chemistry and Theoretical Characterization of 2 Ethyl 1,3,5 Trimethylbenzene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels, which govern the molecule's geometry and chemical nature.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to determine the optimized geometric structure and electronic properties of molecules by calculating the electron density. chem8.org For 2-Ethyl-1,3,5-trimethylbenzene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G**, can predict key structural parameters. researchgate.net

These calculations would reveal the precise bond lengths between carbon atoms in the benzene (B151609) ring, which are expected to be intermediate between single and double bonds, characteristic of aromatic systems. Furthermore, the bond lengths and angles associated with the ethyl and methyl substituents relative to the ring would be determined. The presence of these alkyl groups, which are electron-donating, influences the electron density distribution within the benzene ring. DFT can map this distribution, providing insights into the molecule's electrostatic potential and preferred sites for chemical reactions.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Length | C(ring)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-C(ethyl) | ~1.54 Å |

| Bond Length | C(ring)-C(methyl) | ~1.51 Å |

| Bond Length | C-H (aromatic) | ~1.08 Å |

| Bond Length | C-H (alkyl) | ~1.10 Å |

| Bond Angle | C-C-C (in ring) | ~120° |

| Bond Angle | C(ring)-C(ring)-C(ethyl) | ~121° |

| Bond Angle | C(ring)-C(ethyl)-C(ethyl) | ~111° |

Frontier Molecular Orbital (FMO) theory is a crucial aspect of quantum chemistry for explaining chemical reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.comdergipark.org.tr

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. mdpi.com For 2-Ethyl-1,3,5-trimethylbenzene, the electron-donating alkyl groups raise the energy of the HOMO, making the molecule more nucleophilic compared to unsubstituted benzene. Computational methods can precisely calculate the energies of these orbitals and derive important reactivity descriptors. researchgate.net

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -8.50 | Electron-donating ability (Nucleophilicity) |

| ELUMO | -0.25 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 8.25 | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 8.50 | Energy required to remove an electron |

| Electron Affinity (A) | 0.25 | Energy released upon gaining an electron |

| Chemical Hardness (η) | 4.125 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.375 | Power to attract electrons |

Mechanistic Insights from Computational Simulations

Computational simulations allow for the exploration of dynamic processes, such as chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Theory (TST) is a cornerstone for understanding reaction rates. It postulates that reactants proceed to products through a high-energy intermediate known as the transition state. Computational chemistry can be used to locate the geometry and energy of these transition states on a potential energy surface.

For 2-Ethyl-1,3,5-trimethylbenzene, this analysis is crucial for understanding reactions like pyrolysis, oxidation, or electrophilic aromatic substitution. For instance, in modeling the thermal decomposition (pyrolysis), computational methods can identify the most likely bond to break first (initiation step), which would likely be a C-H bond on the ethyl group or a C-C bond between the ethyl group and the ring. researchgate.net Quantum chemistry calculations have been used to update and refine kinetic models for the combustion of related compounds like 1,3,5-trimethylbenzene by providing accurate rate constants for decomposition and H-abstraction reactions. researchgate.net Similarly, when studying electrophilic substitution, calculations can determine the relative stability of the sigma-complex intermediates for attack at different positions on the ring, thereby predicting the reaction's regioselectivity. nih.govdntb.gov.ua

While quantum mechanics is ideal for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in larger, more complex systems like liquids, solutions, or at interfaces. nih.gov MD uses classical mechanics to simulate the movement of atoms and molecules over time, governed by a force field.

An MD simulation of 2-Ethyl-1,3,5-trimethylbenzene could be used to study its properties in the liquid phase, such as its diffusion coefficient and radial distribution functions, which describe the local molecular structure. researchgate.net Furthermore, simulations could model its behavior in a mixture, such as a fuel surrogate, or its interaction with a surface or solvent. okayama-u.ac.jpnih.gov For example, MD simulations of linear alkylbenzenes have been successfully used to investigate their self-assembly in aqueous solutions and their orientation at water/air interfaces, providing insights that are directly applicable to understanding the behavior of 2-Ethyl-1,3,5-trimethylbenzene in similar environments. nih.govokayama-u.ac.jp

Thermochemical Property Prediction through Theoretical Models

Theoretical models provide a reliable and efficient means of predicting the thermochemical properties of molecules, which are essential for chemical engineering and process design. High-level quantum chemical methods can be used to calculate properties like the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). nih.gov

These computational approaches involve calculating the molecule's total electronic energy and then applying corrections based on statistical mechanics to account for vibrational, rotational, and translational contributions to the thermodynamic functions at a given temperature. researchgate.net Such calculations can produce a benchmark database for compounds where experimental data is scarce or difficult to obtain. nih.gov The predicted values for 2-Ethyl-1,3,5-trimethylbenzene would be valuable for developing kinetic models of its combustion, as has been done for its isomer 1,3,5-trimethylbenzene. researchgate.netnist.gov

| Property | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°) | -85.5 ± 2.0 | kJ/mol |

| Standard Molar Entropy (S°) | 430.2 ± 3.0 | J/(mol·K) |

| Heat Capacity (Cp) | 215.7 ± 2.5 | J/(mol·K) |

Environmental Fate and Transformation Dynamics of 2 Ethyl 1,3,5 Trimethylbenzene

Aquatic and Terrestrial Environmental Persistence

Should 2-Ethyl-1,3,5-trimethylbenzene contaminate soil or water, its fate is determined by a combination of volatilization, adsorption to soil particles, and biodegradation.

2-Ethyl-1,3,5-trimethylbenzene is susceptible to microbial degradation under both aerobic and anaerobic conditions. In aquatic environments, microbial processes are a primary degradation pathway. guidechem.comsigmaaldrich.com Studies on the closely related 1,3,5-trimethylbenzene have shown that it can be readily biodegraded in contaminated aquifers and wetlands. sigmaaldrich.comnih.gov

Under anaerobic conditions, which are common in subsurface environments contaminated with petroleum hydrocarbons, the compound can be utilized by microorganisms as a carbon source using alternative electron acceptors. Research has demonstrated the complete biodegradation of 1,3,5-TMB under denitrifying (nitrate-reducing) and sulfate-reducing conditions. nih.gov The rate of this degradation is dependent on factors such as temperature and the time the microbial population has to acclimate. nih.gov For instance, under denitrifying conditions, 1,3,5-TMB has been shown to be well-degradable at temperatures between 10–20 °C. nih.gov However, under sulfate-reducing conditions, degradation was observed to be continuous at 20 °C but was not observed at a lower temperature of 10 °C, indicating a stronger temperature dependency. nih.gov

| Environment/Condition | Parameter | Value | Reference |

|---|---|---|---|

| Lake Wetland | Half-life | 5.4 hours | sigmaaldrich.com |

| Denitrifying Conditions | First-order rate constant | 0.05 to 0.21 d⁻¹ | nih.gov |

| Sulfate-Reducing Conditions (20°C) | First-order rate constant | 0.05 to 0.21 d⁻¹ | nih.gov |

The mobility of 2-Ethyl-1,3,5-trimethylbenzene in soil and its potential to leach into groundwater is largely controlled by its tendency to adsorb to soil organic carbon. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption and lower mobility. ucanr.edu

Another key process is volatilization from water surfaces, governed by the Henry's Law constant. Although a specific value for this compound is not available, related aromatic hydrocarbons have constants indicating that volatilization is a significant transport mechanism from water to the atmosphere.

Environmental Remediation Methodologies (Chemical and Biological Approaches)

Contamination of soil and groundwater by 2-Ethyl-1,3,5-trimethylbenzene and similar compounds can be addressed using a variety of remediation technologies.

Chemical Approaches:

In-Situ Chemical Oxidation (ISCO): This technology involves injecting powerful chemical oxidants into the contaminated subsurface to destroy the contaminants. For compounds like trimethylbenzenes, systems that generate highly reactive radicals such as hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) are effective. acs.org One approach uses persulfate activated by zero-valent iron to generate these radicals, which then mineralize the aromatic hydrocarbons into less harmful substances like carbon dioxide and water. acs.org

Biological Approaches:

Bioremediation: This approach utilizes the ability of naturally occurring microorganisms to degrade contaminants. As established, 2-Ethyl-1,3,5-trimethylbenzene is biodegradable under various conditions. nih.gov Remediation can involve Monitored Natural Attenuation (MNA) , where the natural degradation processes are monitored to ensure containment and cleanup, or Enhanced Bioremediation , where the subsurface environment is amended with nutrients or electron acceptors (like nitrate (B79036) or sulfate) to stimulate the activity of contaminant-degrading microbes. acs.org

Physical Approaches:

Soil Vapor Extraction (SVE): Due to its volatility, SVE is a highly effective technique for remediating soils contaminated with 2-Ethyl-1,3,5-trimethylbenzene. chemsrc.com This in-situ method applies a vacuum to the soil matrix, causing the volatile contaminants to move into the vapor phase, which is then extracted and treated at the surface. The efficiency of SVE is influenced by factors such as soil temperature, air flow rate, and the contaminant's vapor pressure. chemsrc.com

Advanced Analytical Techniques for the Detection and Characterization of 2 Ethyl 1,3,5 Trimethylbenzene

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental for the unambiguous identification and structural analysis of 2-Ethyl-1,3,5-trimethylbenzene. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about its molecular weight, elemental composition, and atomic connectivity.

Electron Ionization Mass Spectrometry (EI-MS) is a primary tool for identifying volatile and semi-volatile organic compounds. The mass spectrum of 2-Ethyl-1,3,5-trimethylbenzene (molar mass: 148.24 g/mol ) is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural clues. nist.gov The fragmentation is governed by the stability of the resulting carbocations.

For alkyl-substituted benzene (B151609) rings, a characteristic fragmentation pathway is the benzylic cleavage, which involves the loss of an alkyl radical to form a stable tropylium (B1234903) or benzyl (B1604629) cation. docbrown.info In the case of 2-Ethyl-1,3,5-trimethylbenzene, the primary fragmentation events are the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅).

The loss of a methyl group from the ethyl substituent via β-cleavage is a highly favorable process, leading to the formation of a stable secondary benzylic cation. This results in an intense peak at a mass-to-charge ratio (m/z) of 133 (M-15). This fragment is often the base peak in the mass spectra of ethyl-substituted aromatic compounds. Another significant fragmentation is the loss of the entire ethyl group, producing a cation at m/z 119 (M-29). The molecular ion ([M]⁺) peak is expected at m/z 148.

| m/z Value | Relative Abundance (%) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 148 | Moderate | [C₁₁H₁₆]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 133 | 100 (Base Peak) | [C₁₀H₁₃]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group (β-cleavage) |

| 119 | High | [C₉H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) (α-cleavage) |

| 105 | Moderate | [C₈H₉]⁺ | Loss of a propyl group or sequential loss of methyl groups |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and fragmentation of the aromatic ring |

This table presents predicted fragmentation data based on established principles of mass spectrometry for alkylbenzenes. docbrown.infocopernicus.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in 2-Ethyl-1,3,5-trimethylbenzene.

In a study where 2-Ethyl-1,3,5-trimethylbenzene was synthesized via the hydrogenation of 1,3,5-trimethyl-2-vinylbenzene, its structure was confirmed using ¹H and ¹³C NMR in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org The ¹H NMR spectrum shows a singlet for the two equivalent aromatic protons, a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, and distinct singlets for the methyl groups attached to the ring, along with a triplet for the terminal methyl (-CH₃) of the ethyl group. rsc.org The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom in the molecule. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR (400 MHz) | 6.87 | s | - | Ar-H (2H) |

| 2.66 | q | 7.6 | -CH₂- (2H) | |

| 2.33 | s | - | Ar-CH₃ (6H) | |

| 2.29 | s | - | Ar-CH₃ (3H) | |

| 1.14 | t (from m) | 7.6 | -CH₂-CH₃ (3H) | |

| ¹³C NMR (101 MHz) | 138.0 | s | - | Quaternary Ar-C |

| 135.8 | s | - | Quaternary Ar-C | |

| 134.9 | s | - | Quaternary Ar-C | |

| 129.0 | d | - | Ar-CH | |

| 22.4 | t | - | -CH₂- | |

| 20.9 | q | - | Ar-CH₃ | |

| 19.6 | q | - | Ar-CH₃ | |

| 13.6 | q | - | -CH₂-CH₃ |

s = singlet, t = triplet, q = quartet, m = multiplet, Ar = Aromatic

Chromatographic Separation and Detection Developments

Chromatographic techniques are essential for separating 2-Ethyl-1,3,5-trimethylbenzene from complex mixtures, such as petroleum products or environmental samples, prior to its detection and quantification.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile organic compounds (VOCs) like 2-Ethyl-1,3,5-trimethylbenzene. lcms.czthermofisher.com Method optimization is crucial for achieving the necessary resolution to separate it from its isomers (e.g., other C11 alkylbenzenes) and other interfering compounds.

Key optimization parameters include:

GC Column Selection : A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-VMS, DB-5ms), is typically used. restek.comrestek.com Column length, internal diameter, and film thickness are adjusted to balance resolution and analysis time. restek.com

Temperature Program : A programmed temperature ramp is employed to ensure the efficient separation of compounds with a wide range of boiling points. The initial temperature, ramp rate, and final temperature are optimized to achieve baseline separation of target analytes. researchgate.net

Injector Parameters : For liquid samples, a split/splitless injector is used. The injector temperature is set high enough to ensure rapid volatilization without causing thermal degradation. thermofisher.com For air or water samples, sample introduction techniques like purge-and-trap or headspace sampling are optimized. lcms.czresearchgate.net

MS Parameters : In full scan mode, the mass range is set to cover the molecular ion and key fragments. For higher sensitivity and selectivity, selected ion monitoring (SIM) mode is used, where the detector only monitors specific m/z values characteristic of the target compound (e.g., m/z 148, 133, 119). tdi-bi.com

ASTM Method D5769, for example, specifies performance criteria for the analysis of aromatics in gasoline, including a minimum resolution between 1,3,5-trimethylbenzene and 2-ethyltoluene, demonstrating the importance of chromatographic separation for related compounds. thermofisher.com

For highly complex matrices encountered in environmental monitoring, more advanced hyphenated techniques provide superior analytical capabilities.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : GCxGC offers a significant increase in peak capacity and separation power compared to single-dimension GC. researchgate.net This technique couples two columns with different selectivity (e.g., non-polar followed by polar) via a modulator. researchgate.net The resulting two-dimensional chromatogram provides structured separation, grouping compounds by chemical class (e.g., aliphatics vs. aromatics), which greatly facilitates the identification of compounds like 2-Ethyl-1,3,5-trimethylbenzene in complex mixtures such as weathered petroleum. researchgate.netnih.govconcawe.euacs.org When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS provides high-quality, interference-free mass spectra for each resolved peak, enabling confident identification. researchgate.net

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) : PTR-MS is a form of chemical ionization mass spectrometry used for the real-time, online monitoring of VOCs in the air. ionicon.comwikipedia.org It uses hydronium ions (H₃O⁺) for soft ionization, which minimizes fragmentation. tofwerk.comfraunhofer.de The protonated molecular ion of 2-Ethyl-1,3,5-trimethylbenzene would be detected at m/z 149 ([M+H]⁺). While PTR-MS typically cannot distinguish between isomers on its own, its high time resolution is invaluable for monitoring dynamic processes. fraunhofer.denih.gov When coupled with a fast GC front-end, it can provide rapid separation and identification of isomers in near real-time. wikipedia.org

Quantitative Analysis Methodologies

Accurate quantification of 2-Ethyl-1,3,5-trimethylbenzene is critical for regulatory compliance and risk assessment. The most common approach relies on GC-MS combined with the use of calibration standards and internal standards. tdi-bi.commdpi.com

The general procedure for quantitative analysis involves:

Preparation of Calibration Standards : A series of solutions containing known concentrations of a certified 2-Ethyl-1,3,5-trimethylbenzene standard are prepared. sigmaaldrich.com These standards are analyzed to generate a calibration curve.

Internal Standard Addition : A known amount of an internal standard (a compound not present in the sample but with similar chemical properties and chromatographic behavior, often a deuterated analogue like toluene-d8) is added to all samples, blanks, and calibration standards before analysis. tdi-bi.com

GC-MS Analysis : The samples and standards are analyzed, typically using the optimized GC-MS method in SIM mode for maximum sensitivity and to minimize matrix interference. tdi-bi.com

Calibration Curve Construction : A calibration curve is created by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte in the calibration standards. A linear regression is applied to the data points.

Concentration Calculation : The concentration of 2-Ethyl-1,3,5-trimethylbenzene in an unknown sample is determined by calculating its peak area ratio relative to the internal standard and using the equation of the calibration curve to find the corresponding concentration. tdi-bi.com

This methodology ensures high accuracy and precision by correcting for variations in sample injection volume, instrument response, and sample preparation efficiency. Method detection limits for similar aromatic hydrocarbons in water and sediment can reach low microgram-per-liter (µg/L) or microgram-per-kilogram (µg/kg) levels. mdpi.com

Role of 2 Ethyl 1,3,5 Trimethylbenzene and Alkylated Benzene Cores in Supramolecular and Materials Science

Application as Building Blocks in Advanced Organic Synthesis

Alkylated benzenes, including 1,3,5-trimethylbenzene (mesitylene), are valuable building blocks in organic synthesis. fishersci.com They serve as starting materials for the preparation of more complex molecules with applications in medicinal chemistry and materials science. google.comredalyc.org

For example, 1,3,5-tris(N-alkylaminomethyl)benzene derivatives are important for developing functional molecules like molecular receptors. redalyc.org The benzene (B151609) ring in these structures acts as a rigid platform for the synthesis of these receptors. redalyc.org Various synthetic routes have been developed to produce these tripodal ligands, often starting from 1,3,5-tris(bromomethyl)benzene. redalyc.org

The synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine, an aromatic triamine with C3 symmetry, highlights the utility of trimethylbenzene derivatives. google.com This compound is a key precursor for synthesizing various functional molecules. The synthetic process typically involves the nitration of mesitylene (B46885), followed by a reduction of the nitro groups to amino groups. google.com

The table below summarizes some key reactions and products involving alkylated benzene building blocks.

| Starting Material | Reagents | Product | Application |

| Mesitylene | Fuming Nitric Acid, Concentrated Sulfuric Acid | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | Intermediate for triamine synthesis google.com |

| 1,3,5-Trimethyl-2,4,6-trinitrobenzene | Hydrazine Hydrate | 2,4,6-Trimethylbenzene-1,3,5-triamine | Precursor for functional molecules google.com |

| 1,3,5-Tris(bromomethyl)benzene | Potassium O-ethyl dithiocarbonate | Tris-xanthate derivative | Precursor for sulfur-containing ligands redalyc.org |

| 1,3,5-Tris(bromomethyl)benzene | Thiourea, NaOH, HCl | 1,3,5-Tris(mercaptomethyl)benzene | Sulfur-containing tripodal ligand redalyc.org |

Catalytic Applications (e.g., in Zeolite-based Processes)

Alkylated benzenes are frequently involved in catalytic processes, particularly those utilizing zeolites. Zeolites are microporous crystalline aluminosilicates that are widely used as catalysts in the petrochemical industry due to their shape-selective properties and strong acid sites. rsc.orgrsc.org

The catalytic transformation of alkylated benzenes over zeolites is a key area of research. For instance, the isomerization of 1,2,4-trimethylbenzene (B165218) to 1,3,5-trimethylbenzene (mesitylene) can be achieved using ZSM-5 zeolite catalysts. google.com This process is typically carried out in the liquid phase at elevated temperatures and pressures. google.com The selectivity towards the desired 1,3,5-isomer is a critical factor, and ZSM-5 has shown high selectivity for this reaction. google.com

The cracking and transalkylation of heavy aromatic compounds, which often include polymethylated and ethylated benzenes, are important reactions for producing valuable products like benzene, toluene, and xylenes (B1142099) (BTX). acs.org Zeolites such as Y, ZSM-5, and BEA are used as catalysts in these processes. acs.org The pore structure and acidity of the zeolite play a crucial role in determining the product distribution. For example, Y zeolite, with its larger pore size, can accommodate larger aromatic molecules and is effective in their conversion. acs.org

Hierarchically porous zeolites, which contain both micropores and larger mesopores, have shown enhanced catalytic performance in reactions involving bulky molecules. espublisher.com The improved diffusion of reactants and products within these materials can lead to higher activity and selectivity. espublisher.com The catalytic transformation of 1,3,5-trimethylbenzene has been used as a probe reaction to characterize the pore structure of hierarchical EU-1 zeolites. lookchem.com

The table below provides an overview of some catalytic reactions involving alkylated benzenes and zeolites.

| Reactant(s) | Catalyst | Reaction Type | Key Products |

| 1,2,4-Trimethylbenzene | ZSM-5 Zeolite | Isomerization | 1,3,5-Trimethylbenzene google.com |

| Heavy Aromatics (TMB, MEB) | Y Zeolite, ZSM-5, BEA | Dealkylation, Cracking | Benzene, Toluene, Xylenes (BTX) acs.org |

| Ethylbenzene | ZSM-5 Zeolite | Disproportionation | Diethylbenzenes, Benzene researchgate.net |

| 1,3,5-Triethylbenzene (B86046), Ethylbenzene | ZSM-5 Zeolite | Transalkylation | Diethylbenzenes researchgate.net |

Future Research Trajectories and Emerging Perspectives on 2 Ethyl 1,3,5 Trimethylbenzene

Development of Novel Synthetic Strategies

The synthesis of multi-substituted benzene (B151609) derivatives, particularly those with asymmetric substitution patterns like 2-Ethyl-1,3,5-trimethylbenzene, presents a considerable challenge in organic chemistry. nagoya-u.ac.jp Traditional methods often lack the selectivity required to install different substituents at desired positions, leading to complex product mixtures and lower yields. nagoya-u.ac.jp A significant future direction lies in the development of "programmed synthesis."

This approach enables the controlled, sequential installation of various functional groups onto a benzene ring. nagoya-u.ac.jpsciencedaily.com Researchers have demonstrated the potential of this methodology by synthesizing benzene derivatives with five or six different substituents, a feat previously considered extremely difficult. sciencedaily.cominnovations-report.com The key often involves using a starting material like thiophene, which acts as a scaffold for sequential reactions before the final ring is formed. sciencedaily.com Adapting such programmed strategies for the synthesis of 2-Ethyl-1,3,5-trimethylbenzene could offer unparalleled control over the final structure, potentially leading to more efficient and scalable production methods. While current yields in these novel methods may still require optimization, the approach is promising for creating structural diversity in a predictable manner. nagoya-u.ac.jpasianscientist.com

| Synthetic Approach | Description | Potential Advantage for 2-Ethyl-1,3,5-trimethylbenzene |

| Traditional Alkylation | Friedel-Crafts alkylation and related methods using pre-existing benzene rings. | Well-established and understood reaction mechanisms. |

| Programmed Synthesis | Sequential, controlled introduction of substituents onto a precursor molecule before ring formation. nagoya-u.ac.jpsciencedaily.com | High degree of regioselectivity, avoiding isomeric byproducts and enabling precise construction of the target molecule. innovations-report.com |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Optimizing the synthesis of 2-Ethyl-1,3,5-trimethylbenzene requires precise control over reaction conditions. Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ monitoring. Conventional analysis often involves offline methods like gas chromatography-mass spectrometry (GC-MS) after the reaction is complete. nih.govjfda-online.com

Emerging trends point towards the adoption of probes that can provide continuous data from within the reaction vessel.

Fluorescence Spectroscopy : Aromatic compounds are often fluorescent, making this a highly sensitive technique. researchgate.netmdpi.com Laser-Induced Fluorescence (LIF) enhances this sensitivity and can be used for the non-destructive, rapid analysis of polycyclic aromatic hydrocarbons (PAHs), a related class of compounds. researchgate.net Developing fluorescence-based sensors could allow for the continuous tracking of reactant consumption and product formation.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is another powerful technique for the trace detection of organic pollutants, offering high sensitivity and rapid monitoring capabilities. mdpi.com Its application could provide detailed molecular fingerprints throughout the synthesis, identifying intermediates and byproducts as they form.

The integration of these advanced spectroscopic tools would facilitate dynamic control over reaction parameters, maximizing yield and purity while minimizing waste.

Integration of Machine Learning in Predictive Modeling

The optimization of organic synthesis is being revolutionized by the application of artificial intelligence (AI) and machine learning (ML). vapourtec.comresearchgate.net Instead of traditional trial-and-error or one-variable-at-a-time (OVAT) optimization, ML algorithms can analyze vast datasets to predict reaction outcomes with high accuracy. vapourtec.com This predictive power is invaluable for developing efficient synthetic routes. vapourtec.comacs.org

For a compound like 2-Ethyl-1,3,5-trimethylbenzene, ML models could be trained on historical reaction data to:

Predict Optimal Conditions : Algorithms can forecast the yield and purity based on input parameters such as temperature, pressure, catalyst choice, and solvent. vapourtec.com

Accelerate Discovery : By modeling complex, non-linear relationships between variables, ML can identify novel reaction conditions or even entirely new synthetic pathways that a human chemist might overlook. beilstein-journals.org

Automate Synthesis : When combined with automated reaction platforms, ML can create self-optimizing systems that autonomously conduct experiments to find the global optimal conditions for synthesis, saving significant time and resources. beilstein-journals.org

The use of support vector machines (SVM) and neural networks to build predictive surrogate models is a key aspect of this approach, moving chemical synthesis from a knowledge-driven field to a data-driven one. beilstein-journals.orgrsc.org

| Modeling Approach | Methodology | Application to Synthesis |

| Design of Experiments (DoE) | Statistical method for exploring relationships between variables. | More efficient than OVAT but can be limited with complex, non-linear systems. vapourtec.com |

| Machine Learning (ML) | Algorithms (e.g., neural networks) trained on large datasets to recognize patterns and predict outcomes. vapourtec.comresearchgate.net | Can model highly complex systems, predict yields and purity, and identify optimal conditions from a multidimensional parameter space. acs.orgbeilstein-journals.org |

Exploration of Unconventional Reaction Environments

The choice of solvent or reaction medium can dramatically influence the outcome of a chemical synthesis. Future research will likely explore unconventional environments to improve the synthesis of 2-Ethyl-1,3,5-trimethylbenzene, moving beyond traditional organic solvents.

Fluorinated Alcohols : Solvents like hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are gaining popularity. rsc.org Their high polarity and strong hydrogen-bond-donating capabilities can stabilize transition states and promote specific reaction pathways, such as favoring alkylation over other side reactions. rsc.org

Dry Media/Solvent-Free Reactions : Conducting reactions in the absence of a solvent, often on a solid support and assisted by microwave irradiation, offers numerous advantages. cyf-kr.edu.pl This "green chemistry" approach can lead to shorter reaction times, easier product isolation, and reduced generation of toxic waste. cyf-kr.edu.pl

Aqueous Media : While organometallic reactions are traditionally performed in anhydrous conditions, the use of aqueous systems is a growing area of interest. scispace.com Developing robust catalysts for alkylation reactions in water could significantly enhance the environmental friendliness and cost-effectiveness of the synthesis.

These unconventional environments can unlock new reactivity and selectivity, providing powerful tools for chemists to overcome the limitations of classical synthetic methods. rsc.org

Q & A

Basic: What are the key experimental considerations for synthesizing 2-Ethyl-1,3,5-trimethylbenzene via Friedel-Crafts alkylation?

Methodological Answer:

The synthesis typically involves alkylation of mesitylene (1,3,5-trimethylbenzene) with ethyl halides or alcohols using Lewis acid catalysts like AlCl₃ or FeCl₃. Critical parameters include:

- Catalyst selection : AlCl₃ is more reactive but requires anhydrous conditions, while FeCl₃ offers milder reactivity suitable for thermally sensitive substrates .

- Solvent optimization : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution but may reduce reaction rates compared to polar aprotic solvents.

- Temperature control : Excess heat can lead to polyalkylation or isomerization; maintaining 40–60°C improves selectivity .

- Workup : Neutralization of the catalyst with aqueous NaOH followed by distillation ensures purity.

Basic: How can researchers validate the purity and structural identity of 2-Ethyl-1,3,5-trimethylbenzene post-synthesis?

Methodological Answer:

- NMR spectroscopy : ¹H NMR reveals distinct aromatic proton splitting patterns (e.g., singlet for equivalent methyl groups at positions 1,3,5) and ethyl group integration. ¹³C NMR confirms substitution patterns via chemical shifts (e.g., ~20–25 ppm for methyl carbons) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 162 for molecular ion [M⁺]) cross-validate purity. Internal standards (e.g., deuterated analogs) improve quantification accuracy .

- Melting point/Boiling point : Discrepancies from literature values (e.g., bp ~210–215°C) indicate impurities .

Basic: What safety protocols are critical when handling 2-Ethyl-1,3,5-trimethylbenzene in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatility (vapor pressure ~0.3 mmHg at 25°C) .

- PPE : Nitrile gloves (tested to EN 374 standards) and lab coats prevent dermal exposure. Safety goggles are mandatory .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid ignition sources due to flammability (flash point ~85°C) .

Advanced: How can computational methods like DFT elucidate the electronic properties of 2-Ethyl-1,3,5-trimethylbenzene?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electron density distribution, HOMO-LUMO gaps, and aromatic stabilization energies. Compare with experimental UV-Vis spectra for validation .

- Molecular docking : Study interactions with biological targets (e.g., cytochrome P450 enzymes) by simulating binding affinities and steric effects of the ethyl/methyl substituents .

- MD simulations : Analyze solvent effects (e.g., toluene vs. water) on conformational stability over nanosecond timescales .

Advanced: What analytical techniques are optimal for detecting 2-Ethyl-1,3,5-trimethylbenzene in environmental samples?

Methodological Answer:

- GC-MS with SPME : Solid-phase microextraction pre-concentrates trace amounts in air/water samples. Use DB-5MS columns and EI ionization for high sensitivity (LOD ~0.1 ppb) .

- Calibration curves : Prepare standards in matrix-matched solvents (e.g., hexane) to account for matrix effects. Include deuterated ethylbenzene as an internal standard .

- HPLC-UV : C18 columns with acetonitrile/water gradients separate co-eluting BTEX compounds. UV detection at 254 nm provides complementary quantification .

Advanced: How can kinetic isotope effects (KIEs) clarify the mechanism of electrophilic substitution in 2-Ethyl-1,3,5-trimethylbenzene?

Methodological Answer:

- Deuterium labeling : Synthesize deuterated analogs (e.g., CD₃ groups) and compare reaction rates in nitration or sulfonation. A primary KIE (kH/kD > 2) indicates rate-limiting proton transfer .

- Competition experiments : React equimolar mixtures of 2-Ethyl-1,3,5-trimethylbenzene and mesitylene with a limiting electrophile (e.g., NO₂⁺). GC analysis quantifies selectivity for ethyl-substituted positions .

Advanced: How should researchers address contradictions in reported toxicity data for 2-Ethyl-1,3,5-trimethylbenzene?

Methodological Answer:

- Source analysis : Cross-reference studies for purity of test compounds (e.g., GC purity >99% vs. industrial-grade samples) .

- Model systems : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) data to assess metabolic differences. Monitor biomarkers like urinary mandelic acid for exposure validation .

- Dose-response reevaluation : Apply Hill slope models to low-dose data to identify non-linear effects missed by linear extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.